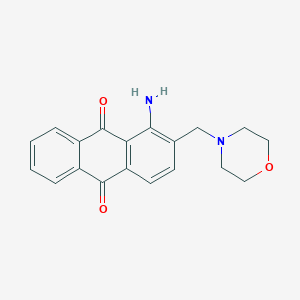
1-Amino-2-(morpholinomethyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(morpholinomethyl)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of an amino group at the 1-position and a morpholinylmethyl group at the 2-position on the anthracenedione structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(morpholinomethyl)anthracene-9,10-dione typically involves the following steps:
Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 9,10-diaminoanthracene.
Formylation: The amino groups are then formylated to produce 1,2-diformyl-9,10-anthracenedione.
Morpholinylmethylation: Finally, the formyl groups are reacted with morpholine to introduce the morpholinylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-2-(morpholinomethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The amino and morpholinylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Produces anthraquinone derivatives.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in various substituted anthraquinone compounds.
Aplicaciones Científicas De Investigación
1-Amino-2-(morpholinomethyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anticancer properties due to its ability to intercalate DNA.
Industry: Utilized in the production of dyes and pigments with specific color properties.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-(morpholinomethyl)anthracene-9,10-dione involves its interaction with cellular components:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Enzyme Inhibition: It can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-9,10-anthracenedione
- 1-Amino-2-methyl-9,10-anthracenedione
- 1-Amino-2,4-dibromo-9,10-anthracenedione
Uniqueness
1-Amino-2-(morpholinomethyl)anthracene-9,10-dione is unique due to the presence of the morpholinylmethyl group, which enhances its solubility and bioavailability. This structural modification also imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
30269-28-4 |
|---|---|
Fórmula molecular |
C19H18N2O3 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1-amino-2-(morpholin-4-ylmethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C19H18N2O3/c20-17-12(11-21-7-9-24-10-8-21)5-6-15-16(17)19(23)14-4-2-1-3-13(14)18(15)22/h1-6H,7-11,20H2 |
Clave InChI |
KEFOZLCPSNGUCX-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
SMILES canónico |
C1COCCN1CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















